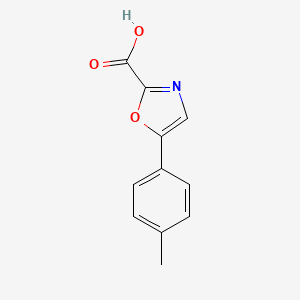

5-(p-Tolyl)oxazole-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-methylphenyl)-1,3-oxazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7-2-4-8(5-3-7)9-6-12-10(15-9)11(13)14/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMVZVRQPNGZEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(O2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Modern Synthetic Strategies for 5 P Tolyl Oxazole 2 Carboxylic Acid and Analogues

Direct Synthesis Approaches to Oxazole-2-carboxylic Acids

Directly converting readily available starting materials like carboxylic acids into more complex heterocyclic structures represents a highly efficient and atom-economical approach in organic synthesis.

Electrochemical Synthesis Routes Utilizing Carboxylic Acids as Starting Materials

Electrochemical methods offer a green and mild alternative for the synthesis of oxazoles, often avoiding the need for harsh reagents and reaction conditions. chemistryviews.orgorganic-chemistry.org An electrochemical approach for constructing polysubstituted oxazoles has been developed using easily accessible aryl-substituted ketones and acetonitrile, which serves as both a solvent and a reactant. chemistryviews.orgorganic-chemistry.org These reactions are typically conducted in a divided electrochemical cell at room temperature. chemistryviews.org

A direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition strategy has also been described for oxazole (B20620) synthesis, employing inexpensive and abundant carboxylic acids as starting materials. researchgate.net Another electrochemical method involves the reaction of ketones with acetonitrile, proceeding through a Ritter-type reaction and oxidative cyclization. organic-chemistry.org This process is noted for its high efficiency and broad substrate scope without the need for external chemical oxidants. organic-chemistry.org

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| Aryl-substituted ketones, Acetonitrile | Divided electrochemical cell, Carbon felt electrodes, Acid anhydrides (TFAA, Ac₂O), Triphenylamine derivatives (catalyst), LiClO₄ | Polysubstituted oxazoles | chemistryviews.org |

| Carboxylic acids | Phosphine-mediated deoxygenative [3+2] cycloaddition (electrochemical) | Oxazoles | researchgate.net |

| Ketones, Acetonitrile | Electrochemical, Ritter-type reaction/oxidative cyclization | Polysubstituted oxazoles | organic-chemistry.org |

Tandem Approaches and One-Pot Syntheses

Tandem and one-pot syntheses are highly desirable as they reduce the number of workup and purification steps, leading to increased efficiency and reduced waste.

A novel visible-light-induced three-component reaction has been reported for the construction of complex 2,4,5-trisubstituted oxazoles from iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles. researchgate.net This reaction proceeds through a carbenic phosphorus-nitrile hybrid ylide formation/trapping cascade, initiated by a photo-generated α-phosphonium carbene. researchgate.net This method demonstrates good functional group tolerance, with various para-substituted benzoic acids, including p-tolyl carboxylic acid, providing the desired products in moderate to good yields. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. A one-pot method for the synthesis of 2,4,5-trisubstituted oxazoles has been developed that combines an initial oxazole synthesis followed by a nickel-catalyzed Suzuki-Miyaura coupling with boronic acids. beilstein-journals.org This approach allows for the introduction of various aryl groups, including p-tolyl, at the 5-position of the oxazole ring. beilstein-journals.org The synthesis starts with the formation of 5-(triazinyloxy)oxazoles from carboxylic acids and amino acids, which then undergo coupling with arylboronic acids. beilstein-journals.org

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

| 5-(Triazinyloxy)oxazole | p-Tolylboronic acid | NiCl₂(dppf), K₃PO₄, LiCl | 5-(p-Tolyl)oxazole derivative |

The Van Leusen oxazole synthesis is a well-established and widely used method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) under basic conditions. nih.govmdpi.com This reaction proceeds via a [3+2] cycloaddition mechanism, where the deprotonated TosMIC adds to the aldehyde, followed by cyclization and elimination of p-toluenesulfinic acid to form the oxazole ring. nih.govmdpi.comorganic-chemistry.org

Modifications to the original Van Leusen protocol have expanded its utility. For instance, using a quaternary ammonium hydroxide ion exchange resin as the base allows for simple removal of the base and the p-tolylsulfinic acid byproduct by filtration, resulting in high yields and purity of the 5-aryloxazoles. organic-chemistry.org

An efficient one-pot method has been developed for the synthesis of 4-tosyl-5-aryloxazoles directly from aromatic carboxylic acids. ias.ac.in This tandem approach involves the in-situ conversion of the carboxylic acid to a tosyl carboxylate by treatment with tosyl chloride, followed by reaction with TosMIC in the presence of a base like sodium hydride. ias.ac.in This method provides a direct route to 5-aryl substituted oxazoles from readily available carboxylic acids.

| Starting Material | Reagents | Intermediate | Final Product |

| Aromatic carboxylic acid | 1. Tosyl chloride, K₂CO₃2. TosMIC, NaH | Tosyl carboxylate | 4-Tosyl-5-aryloxazole |

Catalytic Approaches in the Formation of 5-(p-Tolyl)oxazole-2-carboxylic Acid Precursors

Catalytic methods have become indispensable in organic synthesis, offering efficient and selective pathways to complex molecules. The formation of the oxazole ring, particularly precursors to compounds like this compound, has been significantly advanced through the use of various catalytic systems.

Transition metals have demonstrated remarkable versatility in catalyzing the formation of C-N and C-O bonds essential for constructing the oxazole ring.

Palladium (Pd): Palladium catalysts are widely employed for their ability to facilitate cross-coupling and cyclization reactions. A notable strategy involves the palladium-catalyzed reaction of N-propargylamides with aryl iodides to yield 2,5-disubstituted oxazoles. nih.gov Another efficient method is the Pd-catalyzed/Cu-mediated oxidative cyclization of propargyl esters and benzylamines, which proceeds through a cascade formation of C–N and C–O bonds. researchgate.net In this bimetallic system, water serves as the oxygen atom source, enhancing the atom economy of the reaction. researchgate.netnih.gov Furthermore, palladium catalysis enables the synthesis of trisubstituted oxazoles from readily available electronic-rich heteroarenes and O-acyl cyanohydrins through a direct C–H addition/cyclization sequence under redox-neutral conditions. nih.gov

Copper (Cu): Copper catalysts offer a cost-effective and efficient alternative for oxazole synthesis. Copper(II) triflate [Cu(OTf)₂] has been used to catalyze the coupling of α-diazoketones with amides to form 2,4-disubstituted oxazoles. nih.gov A highly efficient copper-catalyzed tandem oxidative cyclization allows for the synthesis of polysubstituted oxazoles from simple starting materials under mild conditions. Copper catalysis is also effective in the synthesis of 5-carboxyl-4-perfluoroalkyl-1,2,3-triazoles, showcasing its utility in constructing substituted five-membered heterocycles. researchgate.netorganic-chemistry.org In some protocols, copper is used as a co-catalyst with palladium to promote sequential C-N and C-O bond formations. wikipedia.org One-pot methods using copper catalysis can construct fully substituted triazoles from organic azides, terminal alkynes, and arylboronic acids, demonstrating the power of copper in multicomponent reactions. nih.govacs.org

Gold (Au): Gold catalysts, known for their powerful soft Lewis acidic nature, are particularly effective in activating alkynes. researchgate.net Gold-catalyzed synthesis of oxazoles can be achieved from alkynyl triazenes and dioxazoles, featuring mild reaction conditions and high regioselectivity. mdpi.com Another innovative approach involves a gold-catalyzed radical-involved intramolecular cyclization of internal N-propargylamides to construct 5-oxazole ketones, merging gold catalysis with radical chemistry in a one-pot synthesis. tandfonline.comijpsonline.com The combination of gold/copper dual catalysis with copper/photoredox catalysis provides a mild and highly efficient route to alkyl oxazoles from N-propargylamides and alkyl halides under blue-light irradiation.

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Palladium Acetate / CuBr₂ | Sequential C-N/C-O Formation | Amides and Ketones | Direct synthesis from simple starting materials. | wikipedia.org |

| Pd(TFA)₂ / 2,2′-bipyridine | C-H Addition / Cyclization | Heteroarenes and O-acyl cyanohydrins | Redox-neutral conditions, high efficiency. | nih.gov |

| Cu(OTf)₂ | Coupling / Cyclization | α-Diazoketones and Amides | Convenient synthesis of 2,4-disubstituted oxazoles. | nih.gov |

| AuCl₃ / AgOTf | [3+2] Cycloaddition | Alkynyl triazenes and Dioxazoles | High regioselectivity, mild conditions. | mdpi.com |

| XPhosAuNTf₂ / Cu(TFA)₂ | Photoredox / Gold Catalysis | N-Propargylamides and Alkyl halides | Synergistic catalysis under blue light. |

The development of metal-free synthetic routes is a significant goal in modern organic chemistry, aiming to reduce cost and metal contamination in final products. Several metal-free strategies for oxazole synthesis have been established.

One prominent method involves the use of hypervalent iodine reagents. Phenyliodine(III) diacetate (PIDA) can be used as a transition-metal-free oxidant to synthesize 5-substituted oxazoles from aryl methyl ketones, using ammonium acetate as the nitrogen source and DMSO as a one-carbon synthon. Another approach is an iodine-mediated direct synthesis of 2,5-diaryloxazoles from N-H ketoaziridines. nih.gov

Electrochemical synthesis offers a green and efficient alternative, enabling the preparation of polysubstituted oxazoles from ketones and acetonitrile at room temperature without the need for an external chemical oxidant. nih.gov Additionally, a metal-free annulation of alkynes, nitriles, and an oxygen source like PhIO in the presence of a strong acid can regioselectively assemble 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. nih.gov

| Method | Reagents/Conditions | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Hypervalent Iodine-Mediated | PIDA, NH₄OAc, DMSO | Aryl methyl ketones | High atom economy, commercially available materials. | |

| Electrochemical Synthesis | Electrolysis | Ketones, Acetonitrile | No external chemical oxidant, room temperature. | nih.gov |

| Acid-Promoted Annulation | PhIO, TfOH or Tf₂NH | Alkynes, Nitriles | Regioselective assembly of substituted oxazoles. | nih.gov |

| N-Bromosuccinimide-Mediated | NBS | N-H ketoaziridines | In situ generation of azomethine ylides. | nih.gov |

Green Chemistry Principles in Oxazole Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds like oxazoles.

Eliminating volatile organic solvents is a key aspect of green synthesis. A condensation reaction between 2-amino-3-hydroxypyridine and benzoyl chloride can be performed under solvent-free conditions using Santa Barbara Amorphous-15 (SBA-15) as a nano-catalyst with microwave irradiation. nih.gov Similarly, an oxidative, copper-catalyzed, solvent-free annulation allows for the synthesis of 2,4,5-triarylated oxazoles under an atmosphere of molecular oxygen. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions, often leading to higher yields and shorter reaction times. The synthesis of 5-substituted oxazoles from aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) can be achieved rapidly and in high yield using microwave irradiation in an isopropanol medium. The base used in the reaction plays a crucial role; using two equivalents of K₃PO₄ selectively yields 5-substituted oxazoles, while one equivalent leads to the diastereoselective synthesis of oxazolines. This method is noted for being environmentally benign and economical.

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity under mild conditions. In nature, oxazole rings are biosynthesized from the cyclization and oxidation of serine or threonine nonribosomal peptides through enzymatic processes. tandfonline.com While the direct biocatalytic synthesis of specific small molecules like this compound is not widely reported, the principles are a key area of green chemistry research. The use of enzymes like lipases has been demonstrated in the synthesis of related heterocycles such as thiazoles, suggesting potential applicability for oxazole synthesis. nih.gov Lipase has been shown to be an effective and environmentally friendly catalyst for the condensation of aryl ethanone, KBrO₃, and thioamide under ultrasonic irradiation to form thiazoles. nih.gov

The use of sustainable reagents and media is another cornerstone of green chemistry. Water is an ideal green solvent, and methodologies are being developed to perform oxazole synthesis in aqueous media. For instance, an improved van Leusen reaction for synthesizing oxazoles can be conducted in water using β-cyclodextrin as a catalyst. Ionic liquids are also explored as reusable reaction media for the van Leusen synthesis, allowing the solvent to be recovered and reused multiple times without significant loss of yield.

Regioselective Synthesis of Substituted Oxazoles

Regioselectivity, the control of the position of substitution, is critical for synthesizing specific isomers of functional molecules. Various methods have been developed to achieve high regioselectivity in the synthesis of substituted oxazoles.

Palladium-catalyzed direct arylation of the oxazole core can be tuned to be regioselective for either the C-2 or C-5 position by careful selection of ligands and solvents. nih.gov Using specific phosphine (B1218219) ligands, C-5 arylation is favored in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents. nih.gov

Gold-catalyzed [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles provides a regioselective route to fully-substituted oxazoles. mdpi.com Similarly, a palladium-catalyzed and copper-mediated cascade oxidative cyclization of propargyl esters and benzylamines affords trisubstituted oxazoles with excellent regioselectivity. researchgate.netnih.gov

The van Leusen oxazole synthesis, which involves the reaction of an aldehyde with TosMIC, is a classic method that typically yields 5-substituted oxazoles. This reaction proceeds through a [3+2] cycloaddition mechanism. nih.gov Another approach to 5-substituted oxazoles involves the deprotonation of 2-(methylthio)oxazole, which occurs regiospecifically at the C-5 position, followed by reaction with an electrophile.

Mechanistic Insights into the Formation of 5 P Tolyl Oxazole 2 Carboxylic Acid and Its Ring System

Investigation of Reaction Intermediates

The formation of the oxazole (B20620) ring from diverse starting materials proceeds through several key, often transient, intermediates. The specific intermediates identified depend heavily on the synthetic route employed.

One common pathway, the van Leusen oxazole synthesis, involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govijpsonline.com This reaction is known to proceed through a crucial oxazoline (B21484) intermediate. nih.govmdpi.com Following the initial addition of deprotonated TosMIC to the aldehyde, an intramolecular cyclization occurs, forming the five-membered oxazoline ring. This intermediate is then converted to the final oxazole upon the elimination of p-toluenesulfinic acid. ijpsonline.commdpi.com

In syntheses mediated by hypervalent iodine(III) reagents, such as the oxidative cyclization of N-styrylbenzamides, the formation of an oxazoline intermediate has also been mechanistically revealed. organic-chemistry.org This intermediate subsequently undergoes oxidation or elimination to yield the aromatic oxazole ring. organic-chemistry.org Similarly, when synthesizing oxazoles from ketones and nitriles using iodine(III) reagents like iodosobenzene (B1197198) (PhI=O) in the presence of a strong acid, the proposed mechanism involves the initial formation of an α-iodanyl ketone . This species then undergoes a Ritter-type reaction with the nitrile to form a nitrilium ion intermediate, which cyclizes and subsequently aromatizes. nih.gov

Other notable intermediates include:

Acylpyridinium salts : These are generated in situ when carboxylic acids are activated with a triflylpyridinium reagent. This reactive intermediate is then trapped by an isocyanide derivative to initiate oxazole formation. nih.gov

Iminophosphoranes : In phosphine-mediated syntheses, an isothiocyanate reacts with a phosphine (B1218219), such as triphenylphosphine (B44618), to form an iminophosphorane. This intermediate then undergoes an aza-Wittig type reaction and cyclization with an α-azido ketone. tandfonline.com

Phenylglyoxal (B86788) : In the iodine-mediated reaction between acetophenones and benzylamines, evidence points to the formation of a phenylglyoxal intermediate via oxidation of the acetophenone, which then condenses with the amine before cyclization. thieme-connect.com

Isonitrile enolates : Kinetic deprotonation of an existing oxazole ring can lead to a ring-opened isonitrile enolate, which can be trapped to form substituted oxazoles. nih.gov

The table below summarizes key intermediates in various oxazole synthesis pathways.

| Synthetic Route | Key Intermediate(s) | Reference |

|---|---|---|

| Van Leusen Synthesis | Oxazoline | nih.govijpsonline.commdpi.com |

| Iodine(III)-Mediated Oxidative Cyclization | Oxazoline, α-Iodanyl Ketone | organic-chemistry.orgnih.gov |

| Triflylpyridinium Reagent from Carboxylic Acids | Acylpyridinium Salt | nih.gov |

| Phosphine-Mediated Synthesis | Iminophosphorane | tandfonline.com |

| Iodine-Mediated from Acetophenones | Phenylglyoxal | thieme-connect.com |

Elucidation of Reaction Pathways and Transition States

The assembly of the oxazole ring is a multi-step process involving a sequence of bond formations and, in many cases, a final aromatization step. The specific pathway is dictated by the chosen reactants and catalysts.

In many modern syntheses, the formation of the oxazole ring is described as a cascade or domino reaction where multiple bonds are formed in a single pot. For instance, a palladium-catalyzed/copper-mediated oxidative cyclization proceeds through a cascade formation of C–N and C–O bonds. rsc.org While detailed computational studies on the transition states for the formation of 5-(p-Tolyl)oxazole-2-carboxylic acid are not widely available, the proposed mechanisms for related oxazole syntheses provide significant insight. The pathway for the iodine(III)-mediated reaction of ketones and nitriles, for example, begins with the formation of the α-iodanyl ketone, followed by the Ritter-type reaction to form an N-vinylnitrilium ion, which then undergoes intramolecular cyclization (C-O bond formation) and subsequent aromatization to the oxazole. nih.gov

The strategic formation of one C-N and one C-O bond is the cornerstone of oxazole synthesis. The sequence and mechanism of these bond-forming events vary.

A highly efficient method for synthesizing oxazoles from simple amides and ketones under palladium catalysis demonstrates a sequential C-N bond formation followed by a C-O bond formation to close the ring. organic-chemistry.org The proposed mechanistic cycle for this transformation involves:

Dehydration condensation between the amide and ketone to form an enamide intermediate.

Isomerization of the enamide.

Palladium-catalyzed C-H activation at the vinylic position of the enamide.

Intramolecular C-O bond formation via reductive elimination to furnish the oxazole ring. organic-chemistry.org

Copper catalysis is also frequently employed to facilitate C-N and C-O bond formation. acs.org In phosphine-mediated syntheses, the initial step is the formation of a P=N bond in the iminophosphorane intermediate. This is followed by an intramolecular aza-Wittig reaction with a ketone, which forms the C=N bond of the ring, and a subsequent cyclization involving the attack of an oxygen nucleophile to form the C-O bond, ultimately leading to the oxazole after rearrangement. tandfonline.com

Many synthetic routes to oxazoles rely on an oxidative cyclization step to achieve the final aromatic ring system. This is particularly common when the starting materials are in a lower oxidation state.

Hypervalent iodine(III) reagents are powerful oxidants for this purpose. In the metal-free intramolecular oxidative cyclization of N-styrylbenzamides, the iodine(III) reagent PhI(OTf)₂, generated in situ, promotes the oxidative C–O bond formation. organic-chemistry.org The reaction proceeds through an oxazoline intermediate, which is then oxidized to the oxazole. organic-chemistry.org This approach avoids the use of heavy metals, making it an environmentally benign option. organic-chemistry.org

Palladium and copper catalysts are also used in concert to achieve oxidative cyclization. rsc.org In these systems, the catalyst facilitates the C-H activation and subsequent bond formations, while a stoichiometric oxidant (like Cu(II) salts or even molecular oxygen) is used to regenerate the active catalytic species, driving the reaction forward. The classic Robinson-Gabriel synthesis also falls under this category, as it involves the cyclodehydration of α-acylamino ketones, which is an intramolecular condensation and oxidation sequence. pharmaguideline.com

Triflylpyridinium Reagent : Stable and easily accessible triflylpyridinium reagents, such as DMAP-Tf, are used for the direct synthesis of oxazoles from carboxylic acids. nih.govnih.govorganic-chemistry.org Their primary role is the in situ activation of the carboxylic acid. The mechanism begins with the formation of a mixed trifluorosulfonyl anhydride, which is then attacked by the pyridine (B92270) base (e.g., DMAP) to form a highly reactive acylpyridinium salt. nih.gov This salt readily reacts with the nucleophilic isocyanoacetate to initiate the cyclization cascade, avoiding the need to pre-form harsh acid chlorides or anhydrides. nih.govorganic-chemistry.org

Phosphine-Mediated : Reagents like triphenylphosphine (PPh₃) or its polymer-supported version (poly-TPP) are central to syntheses starting from isothiocyanates and α-azido ketones. tandfonline.com The phosphine's role is to react with the isothiocyanate to generate a key iminophosphorane intermediate in situ. This intermediate is the cornerstone of the subsequent intramolecular aza-Wittig reaction that ultimately leads to the oxazole ring system. The use of polymer-supported phosphine simplifies purification by allowing for the easy removal of the resulting phosphine oxide by-product through filtration. tandfonline.com

Iodine(III) : Hypervalent iodine(III) reagents (e.g., PIFA, PhI(OAc)₂, PhI=O) act as powerful electrophiles and oxidants in oxazole synthesis. nih.govnsf.gov In the reaction between ketones and nitriles, the iodine(III) reagent, activated by a strong acid like TfOH, facilitates the formation of an α-iodo ketone. This activates the α-position for subsequent nucleophilic attack by the nitrile (a Ritter-type reaction). nih.gov In other pathways, such as the cyclization of N-styrylbenzamides, the iodine(III) reagent directly promotes the oxidative C-O bond formation, leading to cyclization and aromatization. organic-chemistry.org

The following table summarizes the roles of these specific reagents.

| Reagent/Catalyst | Primary Mechanistic Role | Key Intermediate Formed | Reference |

|---|---|---|---|

| Triflylpyridinium Reagent | In situ activation of carboxylic acid | Acylpyridinium Salt | nih.govnih.gov |

| Phosphine (e.g., PPh₃) | Generation of heterocumulene ylide | Iminophosphorane | tandfonline.com |

| Iodine(III) Reagents | Oxidation and electrophilic activation | α-Iodanyl Ketone / Promotes C-O bond formation | organic-chemistry.orgnih.govnsf.gov |

Conformational Analysis of Oxazole Ring Systems

The oxazole ring itself is an aromatic, planar, five-membered heterocycle. ijpsonline.com All five ring atoms are sp² hybridized, and the ring contains a sextet of delocalized π-electrons, which imparts its aromatic character. ijpsonline.com However, the aromaticity is considered weaker than that of its sulfur analogue, thiazole, giving the oxazole ring a more pronounced diene-like character in certain reactions. taylorandfrancis.com

The planarity of the oxazole ring forces its substituents to lie in or point away from this plane. The conformational analysis of substituted oxazoles, therefore, primarily concerns the rotational freedom and preferred orientation of the substituent groups attached to the ring. For a molecule like this compound, the key conformational considerations are the dihedral angles between the planar oxazole ring and the p-tolyl group at the C5 position, and the orientation of the carboxylic acid group at the C2 position.

While specific conformational studies on this compound are not detailed in the provided literature, X-ray crystallography studies of related structures provide valuable insights. For example, in a study of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylate, it was found that the methoxycarbonyl group is coplanar with the oxazole ring, likely to maximize π-orbital overlap and conjugation. nih.gov Applying this principle, it is highly probable that the carboxylic acid group at the C2 position of the target molecule also prefers a conformation that is as coplanar as possible with the oxazole ring. The bulky p-tolyl group at the C5 position will experience some degree of steric hindrance with the C4-hydrogen of the oxazole ring, leading to a twisted conformation where the phenyl ring is not perfectly coplanar with the oxazole ring. The exact equilibrium dihedral angle would be a balance between maximizing π-system conjugation and minimizing steric repulsion.

Chemical Transformations and Derivatization of this compound: A Detailed Examination

The synthetic versatility of this compound, a heterocyclic compound featuring both a reactive carboxylic acid moiety and a stable oxazole ring, has positioned it as a valuable building block in medicinal chemistry and materials science. This article explores the chemical transformations and derivatization strategies centered on this molecule, focusing on the reactivity of its carboxylic acid functional group and the oxazole ring system, as well as its applications in creating diverse molecular architectures.

Computational and Theoretical Investigations of 5 P Tolyl Oxazole 2 Carboxylic Acid

Quantum Chemical Calculations (DFT, Ab-initio)

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab-initio calculations are used to predict molecular structure, energy, and other electronic characteristics. For 5-(p-Tolyl)oxazole-2-carboxylic acid, such studies would provide a foundational understanding of its behavior. However, specific DFT or ab-initio studies on this compound are not found in the searched literature.

Electronic Structure Analysis and Molecular Orbitals (HOMO-LUMO)

Analysis of the electronic structure involves examining the arrangement of electrons in molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular reactivity and stability. irjweb.com

A typical analysis for this compound would involve using DFT calculations, for instance with a functional like B3LYP and a basis set such as 6-311++G(d,p), to compute these orbital energies. nih.gov The results would indicate the regions of the molecule where these frontier orbitals are localized, providing insight into potential sites for electrophilic and nucleophilic attack. Without specific studies, no precise energy values or orbital distribution maps for this compound can be provided.

Table 1: Hypothetical HOMO-LUMO Data for this compound This table is illustrative of the data that would be generated from DFT calculations and is not based on actual research findings.

| Parameter | Calculated Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Reactivity Predictions and Electrostatic Potential Surface Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for predicting chemical reactivity. nih.gov An MEP map illustrates the charge distribution on the molecule's surface, with different colors representing regions of varying electrostatic potential. Red areas typically indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and oxazole (B20620) ring, and the nitrogen atom of the oxazole ring. Positive potential might be localized around the acidic hydrogen of the carboxyl group. Global reactivity descriptors such as chemical hardness, softness, and electrophilicity index could also be calculated from HOMO-LUMO energies to quantify the molecule's reactivity. irjweb.com Specific maps and descriptor values for this compound are not available.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into dynamic processes like conformational changes and intermolecular interactions. An MD simulation of this compound, likely in a solvent like water or DMSO, would reveal its behavior in a condensed phase. ajchem-a.compensoft.net However, no MD simulation studies for this molecule were found.

Conformational Flexibility and Rotational Barriers (e.g., p-Tolyl Group Influence)

The bond connecting the p-tolyl group to the oxazole ring allows for rotation, leading to different molecular conformations. The carboxylic acid group can also rotate. Computational methods can be used to perform a conformational analysis by calculating the potential energy surface as a function of the dihedral angles defining these rotations. nih.gov This analysis would identify the most stable (lowest energy) conformation and the energy barriers between different conformers. The size and electronic nature of the p-tolyl group would significantly influence these rotational barriers and the preferred spatial arrangement of the molecule. Specific data on the rotational barriers and conformational preferences for this compound are absent from the literature.

Table 2: Hypothetical Rotational Barrier Data This table is for illustrative purposes only and does not represent actual calculated data.

| Rotational Bond | Most Stable Dihedral Angle | Energy Barrier (kcal/mol) |

| Tolyl-Oxazole | Data not available | Data not available |

| Oxazole-Carboxylic Acid | Data not available | Data not available |

Mechanistic Studies Assisted by Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms. acs.org For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations could be used to map the entire reaction pathway. This would involve identifying transition states, intermediates, and calculating the activation energies for each step. d-nb.info For instance, in the synthesis of oxazoles from carboxylic acids, computational studies could validate a proposed mechanism by showing that the calculated energy barriers are consistent with experimental conditions. nih.gov No computational mechanistic studies specifically involving this compound have been reported.

Advanced Applications of Oxazole 2 Carboxylic Acid Scaffolds in Chemical Research

Role as Synthetic Intermediates for Complex Organic Molecules

The structural rigidity and functionality of "5-(p-Tolyl)oxazole-2-carboxylic acid" make it an excellent starting point for the synthesis of intricate organic molecules. The carboxylic acid group at the 2-position of the oxazole (B20620) ring serves as a versatile handle for a variety of chemical transformations, including amide bond formation, esterification, and conversion to other functional groups. These transformations are pivotal in the assembly of larger, more complex structures.

One of the primary applications of "this compound" as a synthetic intermediate is in the construction of peptide mimics and peptidomimetics. The oxazole ring can be considered a bioisostere of an amide bond, offering improved metabolic stability and conformational rigidity. By coupling the carboxylic acid moiety with amino acids or peptide fragments, chemists can introduce the 5-(p-tolyl)oxazole unit into peptide chains, thereby modulating their biological activity and pharmacokinetic properties.

Furthermore, the carboxylic acid can be reduced to the corresponding alcohol, which can then be used in a range of synthetic operations, including ether synthesis and conversion to leaving groups for nucleophilic substitution reactions. The p-tolyl group at the 5-position provides a lipophilic domain and can influence the orientation of the molecule within enzyme active sites or receptors.

Below is a table summarizing the utility of "this compound" in the synthesis of various classes of complex organic molecules.

| Target Molecule Class | Synthetic Transformation | Resulting Moiety |

| Peptidomimetics | Amide coupling with amino esters | Oxazole-containing dipeptide mimic |

| Bioactive Esters | Esterification with complex alcohols | Ester with potential biological activity |

| Heterocyclic Scaffolds | Reduction and subsequent cyclization | Novel oxazole-containing ring systems |

Ligand Design and Catalysis

The nitrogen atom in the oxazole ring of "this compound" possesses a lone pair of electrons that can coordinate to metal centers, making it a valuable component in the design of novel ligands for catalysis. The combination of the N-donor from the oxazole and the O-donor from the carboxylic acid allows for the formation of stable bidentate chelates with a variety of transition metals.

The coordination of "this compound" to transition metals can generate catalysts with unique steric and electronic properties. The p-tolyl group can influence the steric environment around the metal center, which in turn can control the selectivity of the catalyzed reaction. The electronic nature of the oxazole ring can also modulate the reactivity of the metal center.

These oxazole-based ligands have found potential applications in a range of transition metal-catalyzed reactions, including cross-coupling reactions, asymmetric catalysis, and oxidation reactions. For instance, palladium complexes bearing ligands derived from "this compound" could be effective catalysts for Suzuki-Miyaura or Heck cross-coupling reactions, facilitating the formation of carbon-carbon bonds. The chirality can be introduced to the ligand scaffold, for example, by using a chiral amine in an amidation reaction at the carboxylic acid group, leading to applications in asymmetric catalysis.

The following table provides a hypothetical overview of the performance of a palladium catalyst bearing a ligand derived from "this compound" in a model Suzuki-Miyaura cross-coupling reaction.

| Entry | Aryl Halide | Boronic Acid | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | 92 |

| 2 | 1-Iodonaphthalene | 4-Tolylboronic acid | 88 |

| 3 | 2-Chloropyridine | 3-Furylboronic acid | 75 |

Development of Novel Heterocyclic Systems (e.g., Fused Oxazoles, Polyheterocyclic Compounds)

The inherent reactivity of the oxazole ring and the carboxylic acid functionality in "this compound" can be exploited to construct novel fused and polyheterocyclic systems. These more complex heterocyclic structures are often associated with a wide range of pharmacological activities.

One synthetic strategy involves the functionalization of the carbon atom at the 4-position of the oxazole ring, followed by an intramolecular cyclization reaction. For example, after conversion of the carboxylic acid to a suitable functional group, a side chain could be introduced at the C4-position which then undergoes a ring-closing reaction to form a fused bicyclic system.

Furthermore, "this compound" can be utilized in multicomponent reactions, where three or more reactants combine in a single synthetic operation to produce complex products. This approach allows for the rapid generation of molecular diversity and the discovery of novel heterocyclic scaffolds. The reaction of the carboxylic acid with an amine and an isocyanide, for instance, could lead to the formation of a more elaborate heterocyclic system incorporating the initial oxazole ring.

The table below illustrates potential novel heterocyclic systems that could be accessed from "this compound".

| Starting Material Modification | Reaction Type | Resulting Heterocyclic System |

| Amide formation and C4-lithiation/electrophilic quench | Intramolecular cyclization | Oxazolo[4,5-b]pyridine derivative |

| Conversion to acid chloride | [4+2] Cycloaddition with a diene | Fused oxazole-cyclohexene system |

| Use in a Ugi multicomponent reaction | One-pot reaction | Highly substituted polyheterocyclic compound |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for Oxazole-2-carboxylic Acids

The synthesis of oxazoles, a core structure in many pharmaceuticals, is undergoing a significant shift towards more sustainable and efficient methodologies. nih.govijpsonline.com Traditional methods like the Robinson-Gabriel and Fischer syntheses are often criticized for their harsh conditions and generation of hazardous waste. ijpsonline.comresearchgate.net Consequently, current research is intensely focused on developing "green" synthetic alternatives.

Emerging sustainable approaches include:

Sonochemistry : The use of ultrasonic irradiation to facilitate chemical reactions offers advantages like improved reaction efficiency and cost-effectiveness. nih.govresearchgate.net This technique, driven by acoustic cavitation, can enhance ring-closing reactions crucial for oxazole (B20620) formation. nih.gov

Microwave-Assisted Synthesis : This method significantly reduces reaction times and can lead to higher yields, making processes more economical and environmentally benign. acs.org For instance, a one-pot microwave-assisted synthesis of 5-substituted oxazoles has been developed, highlighting its efficiency. acs.org

Ionic Liquids : These non-volatile solvents can be reused multiple times without a significant loss in product yield, presenting a greener alternative to conventional organic solvents. ijpsonline.comijpsonline.com

Catalytic Systems : The development of novel catalysts, such as those based on copper or nickel, allows for milder reaction conditions and improved efficiency. ijpsonline.comtandfonline.com Recent advancements include the direct synthesis of oxazoles from carboxylic acids using stable reagents, which avoids the need for stoichiometric amounts of deoxygenation agents that generate significant waste. acs.orgnih.gov

Photoredox Catalysis : Visible-light photocatalysis enables the synthesis of substituted oxazoles from readily available materials at room temperature, offering a more sustainable energy source for chemical transformations. organic-chemistry.org

These novel routes aim to improve yield, reduce waste, and utilize less hazardous materials, aligning with the principles of green chemistry.

Table 1: Comparison of Conventional and Emerging Synthetic Routes for Oxazoles

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Robinson-Gabriel Synthesis | Dehydration of 2-acylaminoketones. ijpsonline.comwikipedia.org | Well-established method. | Often requires harsh dehydrating agents (e.g., H2SO4, POCl3). pharmaguideline.com |

| Van Leusen Synthesis | Reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in a basic state. ijpsonline.comijpsonline.com | One-step reaction under mild conditions. ijpsonline.com | Use of stoichiometric base. |

| Sonochemistry | Application of ultrasonic waves to facilitate chemical processes. nih.govresearchgate.net | Improved reaction efficiency, cost-effective, environmentally sustainable. nih.govresearchgate.net | Remains underutilized in synthetic chemistry. nih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. acs.org | Rapid, simple, high yields, environmentally benign. acs.org | Requires specialized equipment. |

| Photoredox Catalysis | Use of visible light to drive chemical reactions. organic-chemistry.org | Sustainable energy source, mild room temperature conditions. organic-chemistry.org | May require specific photocatalysts. |

| Direct Synthesis from Carboxylic Acids | Direct conversion of carboxylic acids to oxazoles using activating agents. acs.orgnih.gov | Utilizes readily available starting materials, avoids harsh reagents. acs.org | May require stoichiometric activating agents. nih.gov |

Integration of AI and Machine Learning in Oxazole Chemistry Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry and drug discovery, with significant potential for oxazole research. nih.govmdpi.comresearchgate.net These computational tools can analyze vast datasets to predict chemical properties, plan synthetic routes, and design novel molecules with desired therapeutic profiles. mdpi.com

Key applications in oxazole chemistry include:

Predictive Synthesis : AI algorithms can predict the outcomes of chemical reactions and suggest optimal synthetic pathways. nih.gov This can accelerate the discovery of new, efficient routes to complex oxazole derivatives.

Reaction Condition Optimization : Machine learning models can recommend suitable reaction conditions (e.g., catalysts, solvents, temperature) by learning from historical data, leading to more objective and efficient experimental design. nih.gov

De Novo Drug Design : Deep learning methods can generate novel molecular structures, including new oxazole-based compounds, that are optimized for specific biological targets. mdpi.com

Property Prediction : AI can predict the biological activities, pharmacokinetic properties, and toxicity profiles of new oxazole candidates, helping to prioritize the most promising compounds for synthesis and testing. mdpi.com

By integrating AI and ML, researchers can navigate the vast chemical space of oxazole derivatives more effectively, reducing the time and cost associated with drug discovery and development. mdpi.comastrazeneca.com

Table 2: Applications of AI and Machine Learning in Oxazole Research

| Application Area | Description | Potential Impact |

|---|---|---|

| Synthetic Route Planning | AI programs analyze known reactions to propose novel and efficient synthetic pathways for target oxazole molecules. nih.govdigitellinc.com | Accelerates the development of new synthetic methods; reduces experimental trial-and-error. |

| Predictive Chemistry | ML models predict the physicochemical properties, biological activity, and toxicity of unsynthesized oxazole compounds. mdpi.comastrazeneca.com | Prioritizes high-potential drug candidates; reduces late-stage failures. |

| Reaction Optimization | Algorithms suggest optimal reaction conditions (catalysts, solvents, temperature) based on existing data. nih.gov | Improves reaction yields and purity; reduces development time. |

| Novel Structure Generation | Deep learning models design new oxazole-based molecules with specific desired properties for a particular biological target. mdpi.com | Expands the scope of accessible chemical structures for drug discovery. |

Exploration of Unique Reactivity Profiles of the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position of the 5-(p-Tolyl)oxazole ring is a key functional handle that dictates much of the compound's reactivity and potential for derivatization. The oxazole ring itself is a weak base, with protonation occurring at the nitrogen atom. wikipedia.orgpharmaguideline.com The reactivity of the ring towards substitution is influenced by the electronic nature of its substituents.

The carboxylic acid moiety offers several avenues for exploration:

Derivatization : The -COOH group can be readily converted into a wide range of other functional groups, such as esters, amides, and acid chlorides. researchgate.net These transformations are fundamental for creating libraries of related compounds for structure-activity relationship (SAR) studies.

Recyclization Reactions : Under certain conditions, such as heating in acetic acid, oxazole-4-carboxylic acid hydrazide derivatives have been shown to undergo recyclization, where the oxazole ring is converted into a 1,3,4-oxadiazole ring. researchgate.net Exploring similar reactivity for 2-carboxylic acid derivatives could lead to novel heterocyclic systems.

Directing Group : The carboxylic acid or its derivatives can influence the regioselectivity of further reactions on the oxazole or the p-tolyl ring.

Participation in Cycloaddition : While the oxazole ring can act as a diene in Diels-Alder reactions, the electronic nature of the C2-substituent can significantly impact this reactivity. wikipedia.orgpharmaguideline.com Understanding how the carboxylic acid group modulates this behavior is an area for further study.

Investigating these unique reactivity profiles is crucial for expanding the synthetic utility of 5-(p-Tolyl)oxazole-2-carboxylic acid as a building block for more complex molecules.

Table 3: Potential Reactions of the Carboxylic Acid Moiety on the Oxazole Ring

| Reaction Type | Reagents/Conditions | Product | Significance |

|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Ester | Creation of prodrugs, modification of solubility. |

| Amidation | Amine, Coupling Agent | Amide | Synthesis of bioactive amides, peptide coupling. |

| Reduction | Reducing Agent (e.g., LiAlH4) | Primary Alcohol | Access to hydroxymethyl-oxazole derivatives. |

| Curtius Rearrangement | Acyl Azide Formation, Heat | Isocyanate/Amine | Conversion to amino-oxazoles. researchgate.net |

| Recyclization | e.g., Hydrazide formation followed by heating. researchgate.net | Other Heterocycles (e.g., 1,3,4-oxadiazole). researchgate.net | Access to novel heterocyclic scaffolds. |

Advanced Mechanistic Studies of Unconventional Oxazole Formations

While classical methods for oxazole synthesis are well-documented, there is growing interest in understanding the mechanisms of unconventional and unexpected oxazole formations. These studies can reveal new reactivity patterns and lead to the development of novel synthetic strategies.

Examples of unconventional formations include:

Isocyanide-Based Syntheses : The coupling of an acyl chloride with an isocyanide under mild basic conditions can lead to 2,5-disubstituted oxazoles, a departure from the expected 4,5-disubstituted products seen under other conditions. researchgate.netnih.gov This highlights a remarkable base-induced chemoselectivity that warrants further mechanistic investigation. nih.gov

Tandem Reactions : Efficient one-pot methods, such as the tandem aza-Wittig/Michael/isomerization reaction of vinyliminophosphorane with acyl chlorides, can unexpectedly yield 2,4,5-trisubstituted oxazoles. organic-chemistry.org Elucidating the precise mechanism, including the formation of key intermediates, is essential for optimizing and expanding the scope of such reactions. organic-chemistry.org

Oxidative Cyclizations : Iodine-catalyzed tandem oxidative cyclization provides a practical route to 2,5-disubstituted oxazoles from common aromatic aldehydes. organic-chemistry.org Detailed mechanistic studies using techniques like isotopic labeling and computational chemistry can clarify the role of the catalyst and the sequence of bond formations.

Advanced mechanistic studies, combining experimental evidence with computational modeling, are critical for moving beyond serendipitous discoveries to the rational design of new, efficient, and unconventional routes to the oxazole core.

Table 4: Summary of Unconventional Oxazole Formation Pathways

| Pathway | Key Reactants | Description | Mechanistic Point of Interest |

|---|---|---|---|

| Base-Induced Isocyanide Coupling | Acyl chloride, Isocyanide. nih.gov | Forms 2,5-disubstituted oxazoles instead of the expected 4,5-disubstituted derivatives. nih.gov | Understanding the role of the base in controlling the reaction's chemoselectivity. nih.gov |

| Tandem Aza-Wittig/Michael/Isomerization | Vinyliminophosphorane, Acyl chloride. organic-chemistry.org | A one-pot reaction that proceeds through amide intermediate formation, intramolecular Michael addition, and isomerization. organic-chemistry.org | Elucidating the factors that favor oxazole formation over other potential products like dihydrooxazoles. organic-chemistry.org |

| Three-Component Reaction | Lithiated alkoxyallenes, Nitriles, Carboxylic acids. researchgate.net | Forms highly substituted β-alkoxy-β-ketoenamides which then cyclize to acetyloxazoles. researchgate.net | Determining the cyclization pathway using methods like 18O-labeling. researchgate.net |

Q & A

Q. What are the standard synthetic routes for 5-(p-Tolyl)oxazole-2-carboxylic acid, and what methodological considerations are critical for reproducibility?

Answer: The synthesis typically involves cyclization or condensation reactions. A common approach is the reaction of appropriately substituted precursors under reflux conditions. For example:

- Method A : React 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-aminothiazol-4(5H)-one in acetic acid under reflux (3–5 hours). The product is purified via recrystallization from DMF/acetic acid .

- Method B : Use thiourea derivatives with chloroacetic acid and sodium acetate in acetic acid, followed by reflux and purification .

Q. Critical Considerations :

- Stoichiometric ratios (e.g., 1.1 equiv of aldehyde to 1.0 equiv amine).

- Solvent purity and reaction time to avoid side products.

- Recrystallization solvents (e.g., DMF/acetic acid) for optimal crystal formation .

Table 1 : Comparison of Synthetic Methods

| Method | Precursors | Conditions | Yield | Reference |

|---|---|---|---|---|

| A | 3-formyl-indole + 2-aminothiazolone | AcOH, reflux (3–5 h) | ~60–75% | |

| B | Thiourea + chloroacetic acid | AcOH, NaOAc, reflux (3–5 h) | ~50–65% |

Q. How can researchers characterize this compound using spectroscopic and analytical techniques?

Answer:

- 1H/13C NMR : Confirm aromatic proton environments (e.g., p-Tolyl methyl at δ ~2.3 ppm) and oxazole ring carbons (δ ~150–160 ppm) .

- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .

- HPLC/MS : Assess purity and molecular ion peaks ([M+H]+ expected at m/z 229.2 for C₁₂H₁₁NO₃) .

- Melting Point : Compare with literature values (e.g., 210–215°C) to verify crystallinity .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and purity, particularly for scale-up?

Answer:

- Catalyst Screening : Replace acetic acid with Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) instead of recrystallization for higher recovery .

Data Contradiction Note : Some studies report lower yields (~50%) with Method B due to thiourea side reactions, suggesting Method A is superior for scale-up .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points, spectral data)?

Answer:

- Batch Analysis : Compare multiple synthesis batches to isolate variability (e.g., solvent traces affecting melting points) .

- X-ray Crystallography : Resolve structural ambiguities by determining the crystal structure .

- Cross-Validate Spectra : Use high-field NMR (500 MHz+) to distinguish overlapping signals in complex mixtures .

Q. What are the potential applications of this compound in drug discovery or materials science?

Answer:

- Bioactive Derivatives : The oxazole core is a pharmacophore in kinase inhibitors. For example, coupling with tetrazole acetamides yields antiviral candidates .

- Coordination Chemistry : The carboxylic acid group can chelate metals for catalytic or sensor applications .

Table 2 : Bioactivity of Derivatives

| Derivative | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Tetrazole-acetamide conjugate | CHIKV nsP2 protease | 120 ± 15 | |

| Pd(II) complex | Catalytic oxidation | N/A |

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

Q. How does the electron-withdrawing p-Tolyl group influence the compound’s reactivity and stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.